molecular formula C19H15N B178294 3-Methyl-9-phenyl-9h-carbazole CAS No. 1202362-88-6

3-Methyl-9-phenyl-9h-carbazole

Cat. No. B178294
M. Wt: 257.3 g/mol
InChI Key: AVPLCPIXXJOBHG-UHFFFAOYSA-N
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Description

3-Methyl-9-phenyl-9h-carbazole is a chemical compound with the molecular formula C19H15N . It is a derivative of carbazole, which is an aromatic heterocyclic organic compound . Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . Another method for the synthesis of carbazole is the Graebe–Ullmann reaction . In this reaction, an N-phenyl-1,2-diaminobenzene is converted into a diazonium salt which instantaneously forms a 1,2,3-triazole. The triazole is unstable and at elevated temperatures, nitrogen is released and the carbazole is formed .


Molecular Structure Analysis

The molecular structure of 3-Methyl-9-phenyl-9h-carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .

Scientific Research Applications

Antimicrobial Activities

3-Methyl-9-phenyl-9H-carbazole derivatives have been investigated for their antimicrobial properties. A study by Salih, Salimon, and Yousif (2016) synthesized new heterocyclic derivatives from 9H-carbazole and evaluated them as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Electrophosphorescence and Polymer Light-Emitting Diodes

Carbazole derivatives, including 3-Methyl-9-phenyl-9H-carbazole, have been utilized in the development of polymer light-emitting diodes (PLEDs). Cho et al. (2010) and (2009) discussed the synthesis of Ir(III) complexes using 9H-carbazole ligands for enhanced emission in PLEDs (Cho et al., 2010); (Cho et al., 2009).

Biotransformation Studies

Waldau et al. (2009) explored the bacterial biotransformation of carbazole derivatives, including 9-methyl-9H-carbazole, analyzing their transformation into various products (Waldau et al., 2009).

Optoelectronic Properties

Gao Xi-cun (2010) conducted a study on novel carbazole derivatives, exploring their optoelectronic properties, which are crucial for applications in electronics and photonics (Gao Xi-cun, 2010).

Electronic Spectroscopy

The electronic spectroscopy of bromocarbazoles, including 9-phenyl-9H-carbazole, was investigated by Ponce et al. (2006), providing insights into their photophysical properties (Ponce et al., 2006).

Dye-Sensitized Solar Cells

Carbazole derivatives have been used in the synthesis of dyes for dye-sensitized solar cells (DSSCs). Saritha et al. (2017) synthesized carbazole-based dyes with D-D-π-A architecture, showing significant photovoltaic properties (Saritha et al., 2017).

Genotoxicity and Epigenotoxicity in Cancer Research

Luparello et al. (2021) studied the genotoxic and epigenotoxic effects of carbazole-derived molecules on breast cancer cells, highlighting their potential as anticancer agents (Luparello et al., 2021).

Electrochromic Materials

Hu et al. (2013) synthesized electrochromic materials containing carbazole and phenyl-methanone units, showing promising electrochemical and spectroelectrochemical properties (Hu et al., 2013).

Future Directions

Carbazole-based compounds, including 3-Methyl-9-phenyl-9h-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are also being studied for their potential role in fighting diabetes .

properties

IUPAC Name

3-methyl-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLCPIXXJOBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595819
Record name 3-Methyl-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-9-phenyl-9h-carbazole

CAS RN

1202362-88-6
Record name 3-Methyl-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WD Guerra, RA Rossi, AB Pierini… - The Journal of organic …, 2015 - ACS Publications
An efficient and simple protocol for the preparation of a series of 9H-carbazoles by photostimulated S RN 1 substitution reactions is presented. Substituted 9H-carbazoles were …
Number of citations: 49 pubs.acs.org

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